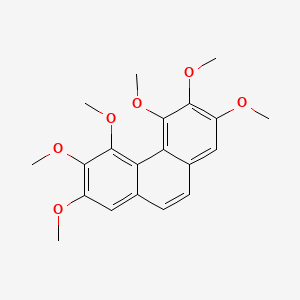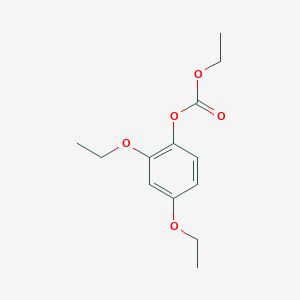
2,4-Diethoxyphenyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethoxyphenyl ethyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two ethoxy groups attached to a phenyl ring, which is further connected to an ethyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxyphenyl ethyl carbonate typically involves the reaction of 2,4-diethoxyphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,4-Diethoxyphenol+Ethyl chloroformate→2,4-Diethoxyphenyl ethyl carbonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diethoxyphenyl ethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield 2,4-diethoxyphenol and ethyl alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 2,4-Diethoxyphenol and ethyl alcohol.
Substitution: Various substituted phenyl ethyl carbonates.
Oxidation: Quinones or other oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Diethoxyphenyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Diethoxyphenyl ethyl carbonate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding or hydrophobic interactions. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The carbonate moiety can undergo hydrolysis, releasing active phenolic compounds that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxyphenyl ethyl carbonate: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxyphenyl methyl carbonate: Similar structure but with a methyl carbonate moiety instead of ethyl carbonate.
2,4-Diethoxyphenyl propyl carbonate: Similar structure but with a propyl carbonate moiety instead of ethyl carbonate.
Uniqueness
2,4-Diethoxyphenyl ethyl carbonate is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The ethyl carbonate moiety provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
64470-46-8 |
|---|---|
Molekularformel |
C13H18O5 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
(2,4-diethoxyphenyl) ethyl carbonate |
InChI |
InChI=1S/C13H18O5/c1-4-15-10-7-8-11(12(9-10)16-5-2)18-13(14)17-6-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
OYGPDIMBHNQLFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OC(=O)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)


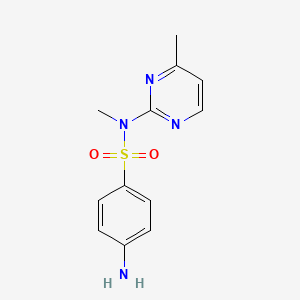
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)
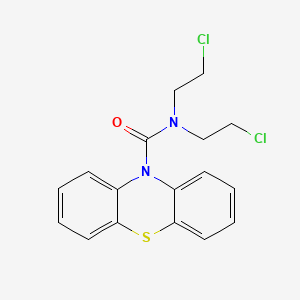
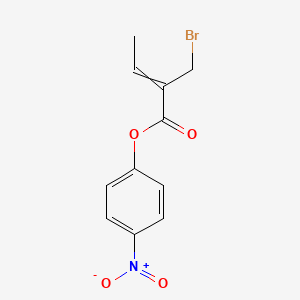
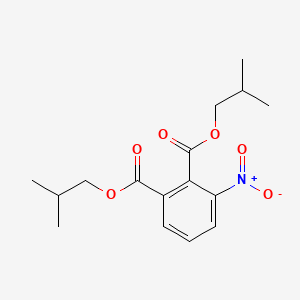
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
